molecular formula C14H11ClN4O2 B6512532 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-60-2

1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512532
CAS No.: 951611-60-2
M. Wt: 302.71 g/mol
InChI Key: JPDGCBTZSOQZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide ( 929845-65-8) is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a 1,2,3-triazole core, a privileged scaffold in drug discovery known for its versatility in interacting with various biological targets and its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds . The molecular structure incorporates a 3-chlorophenyl moiety at the 1-position of the triazole ring and a furan-2-ylmethyl carboxamide group at the 4-position, making it a valuable intermediate for the synthesis of more complex molecules or for biological screening . The 1,2,3-triazole pharmacophore is extensively documented in scientific literature for its broad spectrum of potential biological activities, serving as a key structural component in investigations for anticancer, antimicrobial, antiviral, and antiparasitic agents, as well as enzyme inhibitors . Researchers can utilize this compound as a building block in click chemistry applications or as a core template for developing novel therapeutic hybrids, particularly in the structural modification of natural products . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDGCBTZSOQZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chlorophenyl Azide

3-Chlorophenyl azide is synthesized from 3-chloroaniline through diazotization and azide displacement:

  • Diazotization : 3-Chloroaniline (1 equiv) is treated with NaNO₂ (1.1 equiv) and HCl (3 equiv) in H₂O at 0–5°C for 30 minutes.

  • Azide Formation : Sodium azide (1.2 equiv) is added, and the mixture is stirred for 2 hours at 0°C. The product is extracted with dichloromethane and purified via vacuum distillation (yield: 85–90%).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Ethyl propiolate serves as the alkyne component due to its electron-deficient triple bond, ensuring rapid cycloaddition under Cu(I) catalysis:

Reaction Conditions :

  • Azide : 3-Chlorophenyl azide (1.0 equiv).

  • Alkyne : Ethyl propiolate (1.1 equiv).

  • Catalyst : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%).

  • Solvent : tert-Butanol/H₂O (4:1 v/v).

  • Temperature : Room temperature, 12 hours.

The reaction affords ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate as a white solid (yield: 92%, purity >95% by HPLC).

Saponification to Carboxylic Acid

The ester is hydrolyzed under basic conditions:

  • Base Hydrolysis : Ethyl triazole carboxylate (1 equiv) is stirred with NaOH (2 equiv) in THF/H₂O (3:1) at 50°C for 4 hours.

  • Acidification : The mixture is neutralized with HCl (1M) to pH 2–3, precipitating 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (yield: 95%, m.p. 178–180°C).

Amide Bond Formation with Furfurylamine

Acyl Chloride Intermediate

The carboxylic acid is activated via thionyl chloride:

  • Chlorination : Triazole carboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous toluene for 3 hours. Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (quantitative).

Coupling with Furfurylamine

The acyl chloride reacts with furfurylamine under Schotten-Baumann conditions:

  • Amine Addition : Furfurylamine (1.2 equiv) and Et₃N (2 equiv) in anhydrous THF are cooled to 0°C.

  • Acyl Chloride Addition : The acyl chloride (1 equiv) in THF is added dropwise. The mixture warms to room temperature and stirs for 6 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound (yield: 88%, purity: 99%).

Alternative Synthetic Routes and Optimization

One-Pot CuAAC and Amide Formation

A telescoped approach combines cycloaddition and amidation without isolating intermediates:

  • CuAAC : 3-Chlorophenyl azide and propiolic acid undergo CuAAC in tert-butanol/H₂O with CuI (5 mol%) and DIPEA.

  • In Situ Activation : HATU (1.5 equiv) and furfurylamine (1.2 equiv) are added directly to the reaction mixture.

  • Yield : 78% after purification (reduced due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the CuAAC step:

  • Conditions : 3-Chlorophenyl azide, ethyl propiolate, CuSO₄/sodium ascorbate in DMF, 100°C, 30 minutes.

  • Yield : 89% for the ester, comparable to conventional heating.

Structural Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85–7.40 (m, 4H, Ar-H), 6.55–6.35 (m, 3H, furan-H), 4.65 (d, 2H, J = 5.6 Hz, CH₂), 4.20 (br s, 1H, NH).

  • ¹³C NMR : δ 163.5 (C=O), 143.2 (triazole-C), 134.1–126.3 (Ar-C), 110.2 (furan-C), 39.8 (CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₁ClN₄O₂: 326.0572; found: 326.0576.

Purity and Stability

  • HPLC : >99% purity (C18 column, acetonitrile/H₂O gradient).

  • Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Catalytic Systems

Catalyst SystemSolventTemperatureTime (h)Yield (%)
CuSO₄/NaAsc, t-BuOH/H₂Ot-BuOH/H₂ORT1292
CuI/DIPEA, DMFDMF80°C685
CuNPs, H₂OH₂ORT2476
Microwave, CuSO₄/NaAscDMF100°C0.589

CuSO₄/NaAsc in t-BuOH/H₂O provides optimal balance of yield and regioselectivity, while microwave methods enhance reaction efficiency.

Challenges and Mitigation Strategies

  • Azide Handling : 3-Chlorophenyl azide is thermally sensitive. Storage at −20°C under argon minimizes decomposition.

  • Propiolic Acid Stability : Ethyl propiolate is preferred over propiolic acid to avoid polymerization.

  • Amide Racemization : Furfurylamine’s primary amine minimizes epimerization risks during coupling.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents on the aryl ring (1-position) and the amide side chain (4-position). These modifications influence molecular weight, polarity, and intermolecular interactions (e.g., hydrogen bonding, π-stacking).

Table 1: Structural and Physicochemical Comparison
Compound Name Aryl Substituent (1-position) Amide Substituent (4-position) Molecular Weight Key Data/Properties Reference
1-(3-Chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl Furan-2-ylmethyl 280.71* Molecular formula: C₁₂H₁₃ClN₄O₂
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl 385.83 Anticancer activity; crystal structure analyzed
N-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (4E) 4-Methoxyphenyl 3-Chlorophenyl 329.0 Melting point: 186.3–189°C; IR: 1683 cm⁻¹ (C=O)
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide m-Tolyl 2-Chloro-6-fluorobenzyl 345.1 Synthesis yield: 50%; HRMS confirmed
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl 2-Methylphenyl 340.81 Molecular formula: C₁₈H₁₇ClN₄O
1-(3-Chlorophenyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl 2-Methoxyethyl 280.71 Molecular formula: C₁₂H₁₃ClN₄O₂

*Molecular weight calculated from formula in .

Key Observations:
  • Substituent Effects: Aryl Group: Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and binding to hydrophobic pockets. For example, the 3-chlorophenyl group in the title compound may improve target affinity compared to 4-methoxyphenyl (electron-donating) in compound 4E . Amide Side Chain: Polar groups (e.g., furan-2-ylmethyl, 2-methoxyethyl) increase solubility, while aromatic substituents (e.g., 4-chlorophenyl) enhance lipophilicity.
  • The title compound (280.71 Da) falls within the optimal range for drug-likeness (200–500 Da) .
Key Insights:
  • Anticancer Analogues: The 4-methoxyphenyl and cyclopropyl groups in enhance cytotoxicity, likely via DNA interaction.
  • Antiviral Activity : Click chemistry-derived compounds (e.g., ) show potent HIV-1 inhibition, suggesting the title compound’s triazole core could be optimized for viral targets.
  • Neuroactive Potential: RFM’s antiepileptic activity highlights the triazole scaffold’s versatility, though substituent specificity is critical.

Biological Activity

1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, known for various pharmacological properties including antimicrobial, antifungal, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3O with a molecular weight of 273.72 g/mol. The presence of the chlorophenyl and furan groups contributes to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC14H12ClN3O
Molecular Weight273.72 g/mol
IUPAC NameThis compound
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in critical cellular pathways. This binding can modulate enzyme activity or receptor signaling, potentially leading to antiproliferative effects in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • Case Study : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated significant antiproliferative activity against leukemia cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Triazole compounds are also known for their antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit broad-spectrum activity against various bacterial and fungal strains .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other triazole derivatives was conducted:

Compound NameBiological ActivityIC50 (µM)
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)-triazoleAnticancer5.0
1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-triazoleAntimicrobial10.0
1-(4-thiocyanatophenyl)-triazoleAntiproliferative0.21

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; furan protons at δ 6.3–7.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 343.08) .
  • IR spectroscopy : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) .

How do structural modifications (e.g., halogen position, heterocyclic substituents) impact bioactivity?

Q. Advanced

  • 3-Chlorophenyl vs. 4-chlorophenyl : The meta-chloro position may enhance hydrophobic interactions with target proteins compared to para derivatives, as seen in QSAR studies of similar triazoles .
  • Furan-2-ylmethyl vs. thiophene : Furan’s oxygen atom increases polarity, potentially improving solubility but reducing membrane permeability compared to thiophene .
  • Triazole substitution : Methyl or pyridyl groups at position 5 modulate electron density, affecting binding affinity to enzymes like kinase targets .

What methodologies resolve conflicting bioactivity data across similar triazole derivatives?

Q. Advanced

  • Comparative docking studies : Use molecular modeling (e.g., AutoDock) to compare binding modes of 3-chlorophenyl vs. 4-chlorophenyl analogs .
  • Metabolic stability assays : Incubate compounds with liver microsomes to assess if conflicting in vitro/in vivo results stem from differential metabolism .
  • Dose-response profiling : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

What are the challenges in analyzing byproducts during synthesis?

Q. Advanced

  • Regioisomeric triazoles : CuAAC may produce 1,4- and 1,5-triazole regioisomers. Use preparative TLC or HPLC to separate and characterize byproducts .
  • Incomplete substitution : Residual intermediates (e.g., unreacted azide) can be detected via LC-MS and minimized by optimizing coupling reagent ratios .
  • Oxidation of furan : Furan rings are prone to oxidation under acidic conditions. Monitor reaction pH and use inert atmospheres to suppress degradation .

How does the furan-2-ylmethyl group influence pharmacokinetic properties?

Q. Advanced

  • Solubility : The furan’s oxygen enhances water solubility (~25 µg/mL in PBS) compared to phenyl analogs but reduces logP (predicted ~2.8) .
  • Metabolism : Furan rings may undergo cytochrome P450-mediated oxidation, generating reactive intermediates. Assess metabolic stability using hepatocyte assays .
  • Protein binding : Surface plasmon resonance (SPR) studies show moderate serum albumin binding (~70%), suggesting balanced bioavailability .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) to identify key residues (e.g., Lys721, Thr766) for mutagenesis validation .
  • Pharmacophore modeling : Map essential features (e.g., triazole hydrogen-bond acceptors, chloro hydrophobic group) to screen virtual libraries for analogs .
  • ADMET prediction : Software like SwissADME estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and toxicity (AMES test negativity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.